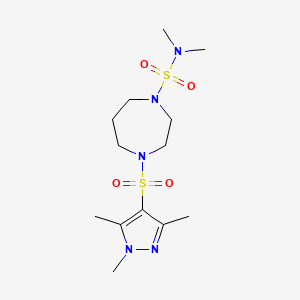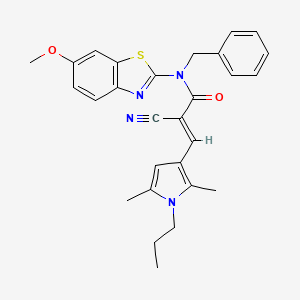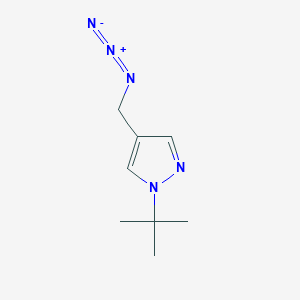
N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-sulfonamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The diazepane ring could potentially adopt a chair, boat, or twist-boat conformation, while the pyrazole ring would likely be planar. The relative positions of the functional groups would depend on the specifics of the synthesis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the diazepane and pyrazole rings, as well as the sulfonamide and sulfonyl groups. The nitrogen atoms in the rings and functional groups could potentially act as nucleophiles, while the sulfonyl group could potentially act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
The compound belongs to a class of chemicals that have been synthesized and investigated for their biological activities. For instance, Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines as well as their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. The study found that trimethoxy derivatives exhibited selective cytotoxicity, and all compounds showed significant carbonic anhydrase inhibitory activity, suggesting potential for further investigation as lead molecules in medicinal chemistry (Kucukoglu et al., 2016).
Antimicrobial and Antioxidant Properties
Another study by Badgujar et al. (2018) synthesized new sulfonamides from Ampyrone with different benzene sulfonyl chlorides to yield N-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl benzenesulfonamides. These compounds were characterized and tested for in vitro antimicrobial activities against selected bacterial and fungal strains, as well as for their antioxidant activities using the DPPH method. Some of the synthesized compounds exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Ozgun et al. (2019) synthesized compounds including pyrazoline and sulfonamide pharmacophores, investigating their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. The study found that the synthesized sulfonamides exhibited strong inhibition towards these enzymes, along with low cytotoxicity and tumor selectivity, indicating their potential as novel inhibitors (Ozgun et al., 2019).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O4S2/c1-11-13(12(2)16(5)14-11)23(19,20)17-7-6-8-18(10-9-17)24(21,22)15(3)4/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQCKDVPKBAFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)
![4-[benzyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581529.png)
![Ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)


![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2581541.png)
![4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2581542.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2581544.png)
